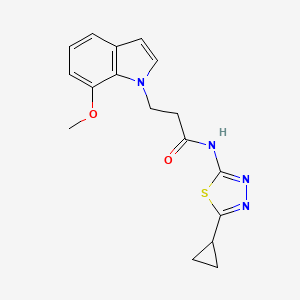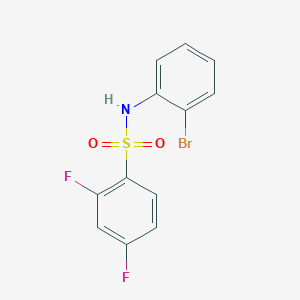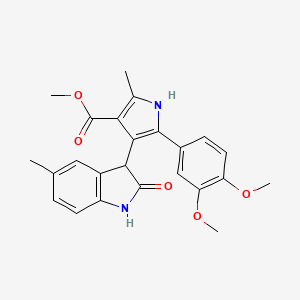![molecular formula C17H21N3O2S B10980037 N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a furan ring, a pyrimidine moiety, and a sulfanyl group, making it an interesting target for synthesis and study.
N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 4,6-dimethylpyrimidine-2-thiol with cyclopentylamine, followed by cyclization with furan-2-carboxylic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound can lead to novel synthetic methodologies.
Biology: It may serve as a potential bioactive compound due to its unique structure.
Medicine: Further studies could explore its pharmacological properties.
Industry: Applications in materials science or catalysis are worth exploring.
Mechanism of Action
- The exact mechanism remains speculative, but potential targets include enzymes or receptors related to the furan or pyrimidine moieties.
- Pathways involving redox processes or nucleophilic interactions may play a role.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine-furan hybrids or sulfanyl-containing compounds.
Uniqueness: Highlight its distinctive features, such as the cyclopentyl group and the specific arrangement of functional groups.
Remember that this compound’s full potential awaits further investigation, and its applications may extend beyond what we currently know.
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-11-9-12(2)19-17(18-11)23-10-14-7-8-15(22-14)16(21)20-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,20,21) |
InChI Key |
FUQRSPZFMRHNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10979959.png)



![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10979974.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10979980.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10979995.png)
![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide](/img/structure/B10980034.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
